2-Methoxycinnamic acid

Descripción general

Descripción

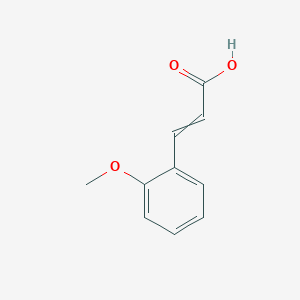

2-Methoxycinnamic acid, also known as o-methoxycinnamic acid, is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . It is a derivative of cinnamic acid, where a methoxy group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of catalysts such as cobalt manganese bromine in acetic acid has been reported . The reaction is carried out at elevated temperatures (200-205°C) and pressures (3 MPa) with oxygen as the oxidizing agent.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

Oxidation: Formation of methoxybenzoic acid.

Reduction: Formation of 3-(methoxyphenyl)propanoic acid.

Substitution: Formation of halogenated derivatives such as 3-(bromomethoxyphenyl)-2-propenoic acid.

Aplicaciones Científicas De Investigación

2-Methoxycinnamic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.

Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and as a UV-absorbing agent in sunscreens.

Mecanismo De Acción

The mechanism of action of 2-Methoxycinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells . It may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparación Con Compuestos Similares

2-Methoxycinnamic acid can be compared with other similar compounds such as:

3-(2-Methoxyphenyl)propionic acid: Similar structure but with a saturated side chain.

Ferulic acid (3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid): Contains an additional hydroxyl group on the phenyl ring, enhancing its antioxidant properties.

Cinnamic acid: The parent compound without the methoxy substitution, used widely in flavorings and fragrances.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Methoxycinnamic acid (2-MCA) is a methoxylated derivative of cinnamic acid that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of 2-MCA, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to the second carbon of the cinnamic acid backbone. Its chemical formula is C₉H₈O₃, and it exhibits unique properties that contribute to its biological activities.

Biological Activities

1. Antidiabetic Properties

Research indicates that 2-MCA possesses significant antidiabetic effects. A study demonstrated that it stimulates insulin secretion, enhances pancreatic β-cell function, and inhibits gluconeogenesis in the liver. Notably, 2-MCA exhibited a 100-fold higher activity compared to the reference compound 1-deoxynojirimycin in promoting insulin secretion and improving glucose metabolism .

2. Antimicrobial Activity

2-MCA has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It acts as a noncompetitive inhibitor of tyrosinase, which is relevant for its potential use in treating skin disorders . The compound's efficacy against various pathogens highlights its potential as a natural antimicrobial agent.

3. Anti-inflammatory Effects

The anti-inflammatory properties of 2-MCA have been substantiated through several studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.

4. Hepatoprotective Effects

2-MCA has demonstrated protective effects on liver cells, particularly against damage induced by carbon tetrachloride (CCl₄). It preserved enzyme activities associated with liver function and exhibited antioxidant properties, suggesting its role in protecting against oxidative stress .

Pharmacokinetics

A pharmacokinetic study on rats revealed that 2-MCA is rapidly absorbed and metabolized. After oral administration, the maximum concentration (Cmax) was reached within one hour, with a half-life of approximately 1.4 hours . This rapid metabolism indicates that while 2-MCA is bioactive, its effects may be transient unless administered in sustained-release formulations.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-MCA:

- Diabetes Management : In a controlled study involving diabetic rabbits, administration of 100 mg/kg of 2-MCA resulted in significant improvements in blood glucose levels and insulin sensitivity .

- Skin Disorders : A clinical trial assessing the topical application of formulations containing 2-MCA showed promising results in reducing hyperpigmentation and improving skin texture due to its tyrosinase inhibitory activity .

Data Summary

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVSPGUHMGGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-03-2 | |

| Record name | 2-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.